4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide
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Overview
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is a complex organic compound featuring a triazolopyridine core and a triazolylmethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide typically involves a multi-step process:
Formation of the Triazolopyridine Core: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions.
Attachment of the Butanamide Chain: The triazolopyridine intermediate is then reacted with 4-(1H-1,2,4-triazol-1-ylmethyl)benzylamine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it can be used as a probe to study enzyme interactions and binding affinities due to its triazole and pyridine moieties.
Medicine
Medically, this compound shows potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, it can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the application. The triazole and pyridine rings are known to interact with metal ions and other biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-phenylbutanamide
- 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a triazolopyridine core fused with a butanamide moiety and a phenyl group substituted with a triazole. The structural complexity contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O |
Molecular Weight | 314.37 g/mol |
CAS Number | 1052543-81-3 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antitumor Activity : Studies have shown that derivatives of triazolo compounds can inhibit cancer cell proliferation. For example, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Specifically, it may act on kinases involved in cancer progression, similar to other triazolo derivatives that have shown promising inhibition profiles .
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : The compound's structure allows it to bind effectively to target enzymes or receptors, disrupting their normal function.
- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, contributing to cytotoxicity against tumor cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of related triazolo compounds:
Case Study 1: Antitumor Activity
A study evaluated the efficacy of triazolo derivatives against A549 and MCF-7 cell lines. The most potent derivative exhibited an IC50 of approximately 0.15 μM against MCF-7 cells and showed significant apoptosis induction through Annexin V-FITC staining assays .
Case Study 2: Enzyme Inhibition
Another research highlighted the enzyme inhibition properties of triazolo compounds against c-Met kinase. The lead compound demonstrated an IC50 value of 48 nM in enzymatic assays, indicating strong potential for therapeutic applications in oncology .
Summary Table of Biological Activities
Activity Type | Description | IC50 Values (µM) |
---|---|---|
Antitumor | Inhibition of proliferation in A549 cells | 0.83 |
Antitumor | Inhibition of proliferation in MCF-7 cells | 0.15 |
Enzyme Inhibition | c-Met kinase inhibition | 0.048 |
Properties
Molecular Formula |
C19H19N7O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide |
InChI |
InChI=1S/C19H19N7O/c27-19(6-3-5-18-24-23-17-4-1-2-11-26(17)18)22-16-9-7-15(8-10-16)12-25-14-20-13-21-25/h1-2,4,7-11,13-14H,3,5-6,12H2,(H,22,27) |
InChI Key |
PESNVCWWLWBEDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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